REACTION_SMILES
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[Al+3:2].[Cl-:1].[Cl-:3].[Cl-:4].[Cl:24][CH2:25][Cl:26].[Cl:5][C:6]([C:7](=[O:8])[O:9][CH2:10][CH3:11])=[O:12].[OH2:23].[c:13]1([S:19][CH:20]2[CH2:21][CH2:22]2)[cH:14][cH:15][cH:16][cH:17][cH:18]1>>[C:6]([C:7](=[O:8])[O:9][CH2:10][CH3:11])(=[O:12])[c:16]1[cH:15][cH:14][c:13]([S:19][CH:20]2[CH2:21][CH2:22]2)[cH:18][cH:17]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C(=O)Cl
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccc(SC2CC2)cc1
|
Name
|
|
Type
|
product
|
Smiles
|
CCOC(=O)C(=O)c1ccc(SC2CC2)cc1
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |